6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile
Description
Properties
Molecular Formula |
C8H4ClNO2 |
|---|---|
Molecular Weight |
181.57 g/mol |
IUPAC Name |
6-chloro-1,3-benzodioxole-4-carbonitrile |
InChI |
InChI=1S/C8H4ClNO2/c9-6-1-5(3-10)8-7(2-6)11-4-12-8/h1-2H,4H2 |
InChI Key |
UPDXFTNEVVFBCP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC(=CC(=C2O1)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
- Benzo[d]dioxole or substituted derivatives such as 6-bromo- or 6-methoxy-benzo[d]dioxole are common starting points.
- Halogenated intermediates like 6-bromo-benzo[d]dioxole derivatives are often employed for subsequent nucleophilic substitution to introduce the nitrile group.
Chlorination
- Selective chlorination at the 6-position of benzo[d]dioxole derivatives can be achieved using chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.
- Reaction solvents such as dichloromethane or acetonitrile are used, with temperature control (0 °C to room temperature) to prevent over-chlorination.
- The chlorination step yields 6-chlorobenzo[d]dioxole intermediates, which are isolated by extraction and purification.
Introduction of the Nitrile Group
- The nitrile group at the 4-position is typically introduced by nucleophilic substitution of a suitable leaving group (e.g., halogen or triflate) with cyanide ion sources such as potassium cyanide (KCN) or copper(I) cyanide (CuCN).
- Alternative methods include palladium-catalyzed cyanation of aryl halides, which offers improved selectivity and milder conditions.
- Reaction conditions often involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120 °C).
- Post-reaction workup includes aqueous extraction, acid-base washes, and recrystallization to purify the nitrile product.
Representative Synthesis Route
Detailed Research Findings and Optimization
- Catalytic Cyanation: Recent advances include the use of palladium-catalyzed cyanation of aryl chlorides, which enhances yield and selectivity for 6-chlorobenzo[d]dioxole-4-carbonitrile. Ligands such as triphenylphosphine or N-heterocyclic carbenes improve catalyst stability and turnover numbers.
- Reaction Monitoring: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and detect byproducts such as over-substituted or hydrolyzed species.
- Byproduct Minimization: Careful control of reagent stoichiometry, temperature, and reaction time reduces side reactions. For instance, limiting cyanide equivalents and maintaining moderate temperatures prevent formation of dicyanated or hydrolyzed impurities.
- Purification Techniques: Post-synthesis, the crude product is purified by recrystallization from solvents like methanol/ether mixtures or by chromatographic methods using silica gel with hexane/ethyl acetate gradients.
Comparative Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Chlorination + Cyanation | NCS, KCN, DMF, 0–100 °C | Stepwise, moderate temp | 65–75 | Simple reagents, straightforward | Moderate yield, toxic cyanide |
| Pd-Catalyzed Cyanation | Pd catalyst, KCN, ligand, DMF | One-pot, 80–120 °C | 80–90 | High selectivity, better yield | Requires expensive catalyst |
| Halogenation + Nucleophilic Substitution | NBS, CuCN, DMF | Multi-step, elevated temp | 70–85 | Versatile, well-studied route | Multi-step, longer reaction time |
Chemical Reactions Analysis
Types of Reactions
6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) are typically used.
Major Products Formed
Oxidation: 6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid.
Reduction: 6-Chlorobenzo[d][1,3]dioxole-4-amine.
Substitution: 6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile or 6-Ethoxybenzo[d][1,3]dioxole-4-carbonitrile.
Scientific Research Applications
6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or disrupt cancer cell proliferation by inducing apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzodioxole Carbonitriles
7-Bromobenzo[d][1,3]dioxole-4-carbonitrile (CAS 1898014-67-9)
- Structural Difference : Bromine replaces chlorine at position 5.
- Impact: Electronics: Bromine’s lower electronegativity (vs. Molecular Weight: Increased molecular weight (Br: ~80 vs. Cl: ~35) affects solubility and crystallinity. Synthetic Routes: Bromination may require harsher conditions (e.g., Br₂ or NBS) compared to chlorination .
6-Fluorobenzo[d][1,3]dioxole-4-carbonitrile (Hypothetical)
Heterocyclic Analogs with Carbonitrile Groups
4-Chloro-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carbonitrile (CAS 320419-35-0)
- Structure : Pyridazine ring with chloro, methylphenyl, and nitrile substituents.
- Properties :
6-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole
- Structure : Imidazo-thiazole fused ring with chlorophenyl substituent.
- Key Differences :
Tetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile Derivatives
(3aR,4R,6R,6aR)-4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile
- Structure: Contains a fused tetrahydrofuro-dioxole ring with aminopyrrolotriazine and hydroxymethyl groups.
- Synthesis : Achieved via acetal formation using 2,2-dimethoxypropane and p-toluenesulfonic acid, yielding 95%—higher than benzodioxole derivatives due to optimized steric protection .
- Applications : Intermediate in antiviral drug synthesis (e.g., remdesivir analogs).
Table 1: Key Properties of Selected Compounds
Research Implications
- Electronic Effects : Chlorine’s electron-withdrawing nature enhances electrophilicity at the 4-position, facilitating nucleophilic attacks in cross-coupling reactions.
- Scalability : High-yield syntheses (e.g., 95% in tetrahydrofuro-dioxole derivatives) highlight the role of protecting groups in improving efficiency .
Biological Activity
6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antibacterial and antifungal properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound belongs to the family of benzo[d][1,3]dioxole derivatives, characterized by a dioxole ring fused with a benzene ring and a cyano group. Its structure can be represented as follows:
This configuration is significant in determining its interactions with biological targets.
Antibacterial Activity
Numerous studies have investigated the antibacterial properties of 6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile. A notable study evaluated various derivatives for their activity against several bacterial strains. The results indicated that compounds related to 6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Table 1: Antibacterial Activity of 6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 6-Chloro | S. aureus | 625 |
| 6-Chloro | E. faecalis | 1250 |
| 6-Chloro | Pseudomonas aeruginosa | 500 |
The minimum inhibitory concentration (MIC) values indicate potent activity against these pathogens, suggesting potential therapeutic applications in treating bacterial infections .
Antifungal Activity
In addition to antibacterial properties, the compound has been tested for antifungal activity. It demonstrated significant effectiveness against Candida albicans, a common fungal pathogen.
Table 2: Antifungal Activity of 6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| 6-Chloro | C. albicans | 312.5 |
These findings highlight the compound's dual action against both bacterial and fungal pathogens, making it a candidate for further development in antimicrobial therapies .
Cytotoxicity Studies
Research has also explored the cytotoxic effects of related compounds on human cancer cell lines. While some derivatives showed promising tumor growth inhibition, others, including certain analogs of 6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile, were found to be inactive against specific cancer lines . This variability underscores the importance of structure-activity relationship studies in optimizing therapeutic efficacy.
Case Studies
One case study focused on the synthesis and evaluation of various derivatives based on the benzo[d][1,3]dioxole framework. The study revealed that modifications to the dioxole ring significantly influenced both antibacterial and antifungal activities. For instance, substituents on the aromatic ring were found to enhance bioactivity through improved interaction with microbial targets .
Another investigation highlighted the potential of these compounds as insect growth regulators (IGRs), demonstrating that structural modifications could lead to enhanced insecticidal properties while retaining low toxicity to non-target organisms .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis often involves halogenation and nitrile introduction. For example, chlorination of benzo[d][1,3]dioxole derivatives can be achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Nitrile groups may be introduced via nucleophilic substitution or cyanation reactions using catalysts like copper(I) cyanide (CuCN). Temperature control (e.g., 60–80°C) and solvent selection (e.g., DMF or acetonitrile) are critical for minimizing side reactions .
- Data Validation : Monitor reaction progress via TLC or HPLC. Yields are typically quantified using NMR or mass spectrometry, with purity assessed via DSC (melting point analysis) .
Q. How can researchers characterize the structural and thermal stability of 6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile?
- Methodology :
- Structural Analysis : Use H/C NMR to confirm substituent positions and nitrile functionality. IR spectroscopy can validate C≡N stretching (~2200 cm⁻¹).
- Thermal Stability : Perform DSC to determine decomposition temperatures and identify polymorphic transitions. Thermogravimetric analysis (TGA) quantifies weight loss under controlled heating .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodology : Screen for enzyme inhibition (e.g., cytochrome P450) using fluorometric assays or receptor-binding studies (e.g., radioligand displacement). Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs. Cytotoxicity can be assessed via MTT assays on cell lines (e.g., HEK-293 or HepG2) .
Advanced Research Questions
Q. How do substituents (e.g., Cl vs. Br) on the benzo[d][1,3]dioxole scaffold influence reactivity and bioactivity?
- Methodology : Compare halogenated analogs (e.g., 6-Bromo vs. 6-Chloro derivatives) via Hammett σ constants to quantify electronic effects. Assess lipophilicity using logP measurements (shake-flask method) and correlate with cellular permeability (Caco-2 assays). Biological activity differences are tested in dose-response assays (e.g., IC₅₀ comparisons for kinase inhibition) .
- Data Interpretation : Chlorine’s electron-withdrawing nature may enhance electrophilic reactivity but reduce metabolic stability compared to bromine .
Q. What computational strategies resolve contradictions in experimental binding affinity data?
- Methodology : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model ligand-protein interactions under physiological conditions. Free energy perturbation (FEP) calculations refine binding free energies. Validate with isothermal titration calorimetry (ITC) to reconcile discrepancies between computational and experimental ΔG values .
Q. How can researchers design experiments to probe the compound’s metabolic pathways?
- Methodology : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Identify phase I oxidation products (e.g., hydroxylation) and phase II conjugates (e.g., glucuronidation). Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to delineate enzymatic contributions .
Structural and Mechanistic Analysis
Q. What crystallographic techniques elucidate the solid-state conformation of 6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile?
- Methodology : Single-crystal X-ray diffraction (SCXRD) resolves bond angles and dihedral angles. Compare with DFT-optimized geometries (e.g., Gaussian 16) to assess intramolecular interactions (e.g., halogen bonding). Powder XRD evaluates batch consistency .
Q. How does the nitrile group participate in supramolecular interactions?
- Methodology : Analyze crystal packing via Hirshfeld surfaces (Mercury software) to quantify hydrogen-bonding (C≡N⋯H) and π-stacking interactions. Raman spectroscopy detects charge-transfer complexes in solution .
Safety and Regulatory Considerations
Q. What toxicological assessments are critical for early-stage development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
